molecular formula C6H9N3O3 B6594961 1-Methyl-5-nitroimidazole-2-ethanol CAS No. 14766-63-3

1-Methyl-5-nitroimidazole-2-ethanol

Cat. No.: B6594961
CAS No.: 14766-63-3
M. Wt: 171.15 g/mol
InChI Key: WTZSZHBIEVMQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitroimidazole-2-ethanol is a chemical compound belonging to the nitroimidazole class. This compound is known for its significant applications in the pharmaceutical industry, particularly as an antimicrobial agent. It is structurally characterized by a nitro group attached to an imidazole ring, which is further substituted with a methyl group and an ethanol moiety.

Scientific Research Applications

Mechanism of Action

Metronidazole is a prodrug and antiprotozoal agent. The nitro group of metronidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Safety and Hazards

When handling “1-Methyl-5-nitroimidazole-2-ethanol”, it is advised to avoid contact with skin, eyes, and clothing. Breathing in dust should be avoided, and the substance should not be ingested. It should be kept away from heat and sources of ignition .

Future Directions

Nitroimidazole derivatives have been successfully used against neglected tropical protozoan diseases (NTPDs), with a specific focus on three diseases: malaria, leishmaniasis, and human trypanosomiasis . Some nitroimidazole derivatives have been repurposed, and an important group of new drugs is available for the treatment of NTPDs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroimidazole-2-ethanol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the imidazole nitrogen on the ethylene oxide, leading to the formation of the ethanol derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of formic acid and sulfuric acid as catalysts. The process includes dissolving 2-methyl-5-nitroimidazole in a formic acid solution, followed by the addition of ethylene oxide and sulfuric acid. The reaction mixture is then heated and subsequently cooled to precipitate the product, which is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitroimidazole-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, such as hydroxylamines.

    Substitution: The imidazole ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: A related compound used for similar therapeutic purposes.

    Ornidazole: Another nitroimidazole with a similar mechanism of action.

Uniqueness: 1-Methyl-5-nitroimidazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety enhances its solubility and bioavailability compared to other nitroimidazoles .

Properties

IUPAC Name

2-(1-methyl-5-nitroimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-8-5(2-3-10)7-4-6(8)9(11)12/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZSZHBIEVMQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933178
Record name 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14766-63-3
Record name Imidazole-2-ethanol, 1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014766633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 5
1-Methyl-5-nitroimidazole-2-ethanol
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-nitroimidazole-2-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.